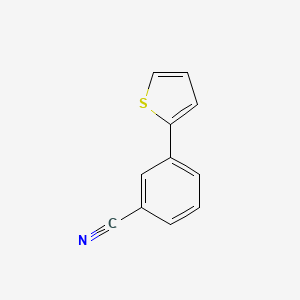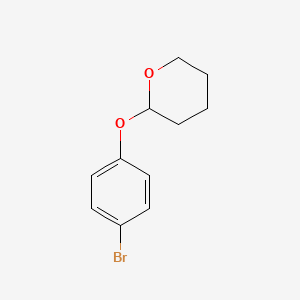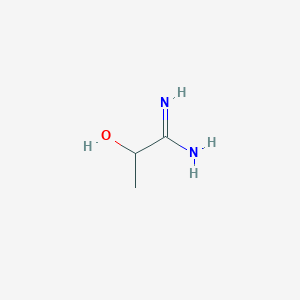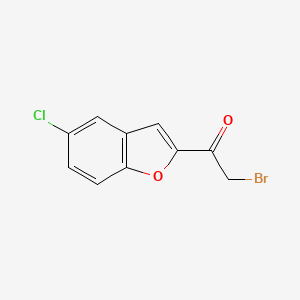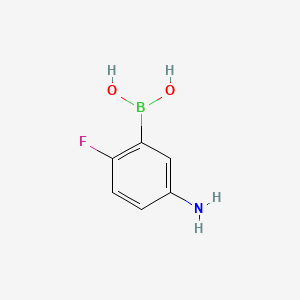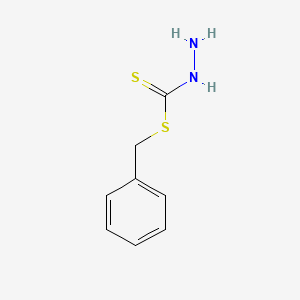
(7-フルオロ-2-メチル-1H-インドール-3-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .
Molecular Structure Analysis
The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .
Physical And Chemical Properties Analysis
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .
科学的研究の応用
バイオテクノロジーによる生産
インドール: 、(7-フルオロ-2-メチル-1H-インドール-3-イル)酢酸などのインドールは、バイオテクノロジーによる生産能力において価値があります。それらは細菌や植物によって生産され、シグナル分子として機能します。バイオテクノロジーでは、これらの化合物は食品業界や香料業界におけるフレーバーと香りの用途に使用されます。 さらに、それらはハロゲン化および酸素化された化合物に誘導体化され、天然着色料として使用したり、治療の可能性を秘めた生物活性を持たせたりすることができます .
製薬用途
インドール環系は、多くの受容体への高い親和性結合のために、医薬品化学における「特権構造」です。置換インドールは、抗腫瘍、抗菌、抗ウイルス、および抗真菌活性で知られています。 問題の特定の化合物は、これらの特性を持つ新しい薬剤の開発に使用される可能性があります .
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として有望であることが示されています。たとえば、特定のインドール誘導体は、インフルエンザAウイルスおよび他のウイルスを阻害することが報告されています。 これは、(7-フルオロ-2-メチル-1H-インドール-3-イル)酢酸がその抗ウイルス特性について調査され、ウイルス感染症の新しい治療法につながる可能性があることを示唆しています .
抗炎症および抗癌特性
インドール誘導体は、抗炎症および抗癌特性でも認識されています。類似の化合物に関する研究は、それらが炎症および癌の治療に重要な役割を果たす可能性があることを明らかにしています。 これは、(7-フルオロ-2-メチル-1H-インドール-3-イル)酢酸がこれらの医学的状態に焦点を当てた研究で使用される可能性を開きます .
抗菌活性
インドール誘導体の抗菌活性は、別の興味深い分野です。 研究により、特定のインドールが細菌感染症を効果的に抑制できることがわかり、(7-フルオロ-2-メチル-1H-インドール-3-イル)酢酸が新しい抗菌治療法の開発に役立つ可能性があることを示唆しています .
酵素阻害
インドールは、酵素阻害特性について研究されてきました。酵素阻害特性は、さまざまな疾患の治療に不可欠な場合があります。 特定の酵素を阻害することにより、インドール誘導体は疾患の進行を妨げることができ、治療研究に役立ちます .
Safety and Hazards
将来の方向性
Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may activate certain receptors, leading to downstream signaling events that modulate cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells can influence its activity and function, with certain cellular compartments being more favorable for its action.
Subcellular Localization
The subcellular localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can affect its interactions with biomolecules and its overall biological activity, with certain subcellular environments being more conducive to its action.
特性
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVJYXNRARBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405794 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-67-7 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
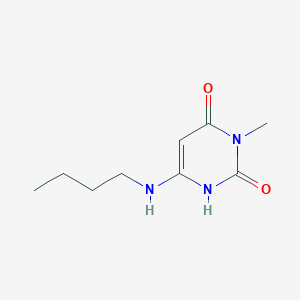

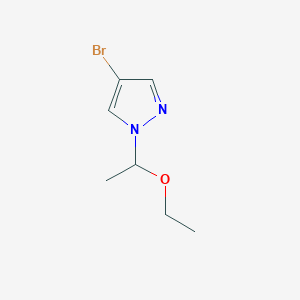
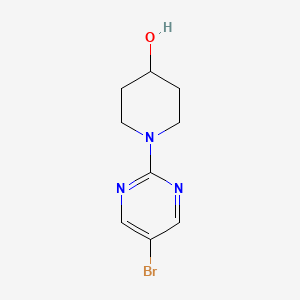
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

